N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Description
“N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .
Synthesis Analysis
The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis
The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Chemical Reactions Analysis
The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were analyzed using NMR, FTIR and elemental analysis . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Mechanism of Action
The antibacterial results showed the compounds 3d and 3h as a significant bacterial inhibitor . The significant fungicidal activity was observed by compound 3a with the zone of inhibition up to 24 mm . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h (IC 50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC 50 ± SEM = 157.3 ± 1.11 µg/mL) .
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCPZSUNUKSRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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